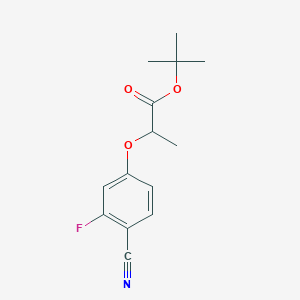

2-(4-Cyano-3-fluoro-phenoxy)-propionic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 2-(4-cyano-3-fluorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO3/c1-9(13(17)19-14(2,3)4)18-11-6-5-10(8-16)12(15)7-11/h5-7,9H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVXWQVPLDTRAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)OC1=CC(=C(C=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyano-3-fluoro-phenoxy)-propionic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 4-cyano-3-fluoro-phenol with propionic acid derivatives under specific conditions to form the desired ester. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyano-3-fluoro-phenoxy)-propionic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the cyano or fluoro groups.

Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-Cyano-3-fluoro-phenoxy)-propionic acid tert-butyl ester has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Cyano-3-fluoro-phenoxy)-propionic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The cyano and fluoro groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological processes and lead to various effects, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of substituted phenoxy-propionic acid esters. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparisons

Key Observations :

Electronic Effects: The cyano (-CN) and fluoro (-F) substituents in the target compound enhance electron-withdrawing effects compared to analogs like the trifluoromethyl (-CF₃) group in or acetyl (-COCH₃) in . This may influence reactivity in nucleophilic substitution or coupling reactions. Fluorine’s small atomic radius minimizes steric hindrance, allowing for tighter binding in enzyme active sites compared to bulkier substituents (e.g., biphenyl systems in ).

Ester Group Impact :

- The tert-butyl ester in the target compound and provides superior hydrolytic stability over methyl esters (e.g., ), which are more prone to enzymatic cleavage in biological systems.

- Methyl esters (e.g., ) offer lower molecular weight and higher solubility in polar solvents, whereas tert-butyl esters enhance lipophilicity, favoring blood-brain barrier penetration .

Biological Relevance: Compounds with heterocyclic modifications (e.g., pyrazine-carbonyl in ) exhibit enhanced kinase inhibition due to hydrogen-bonding interactions, unlike the target compound’s simpler phenoxy system.

Contradictions and Limitations :

- This underscores the need for caution when extrapolating biological activity from unrelated structural analogs.

- No direct data on the target compound’s synthesis or bioactivity exists in the provided evidence, necessitating reliance on inferences from structural analogs.

Biological Activity

2-(4-Cyano-3-fluoro-phenoxy)-propionic acid tert-butyl ester is a synthetic compound with a complex structure that includes cyano and fluoro groups, which are known to influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C14H16FNO3

- CAS Number : 445294-66-6

The presence of the cyano and fluoro groups enhances its lipophilicity and may affect its interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The cyano group can facilitate hydrogen bonding, while the fluoro group may enhance binding affinity due to its electronegative nature. This interaction modulates various biological processes, which can lead to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of phenoxypropionic acids possess antimicrobial activity. The specific interactions of the cyano and fluoro groups may enhance this effect.

- Anti-inflammatory Effects : Some research suggests that compounds with similar structures can inhibit inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Case Study 1: Antimicrobial Activity

A study conducted on various phenoxypropionic acid derivatives demonstrated significant antimicrobial activity against Gram-positive bacteria. The study highlighted that the presence of electron-withdrawing groups like cyano and fluoro significantly enhanced the antimicrobial efficacy compared to their non-substituted counterparts.

Case Study 2: Anti-inflammatory Potential

In a model of induced inflammation in rats, administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests a potential role in managing conditions like arthritis or other inflammatory disorders.

Case Study 3: Enzyme Interaction

Research published in medicinal chemistry journals indicates that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The specific binding interactions facilitated by the unique functional groups present in this compound warrant further investigation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(4-Cyano-3-fluoro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester | Similar phenoxy group | Antimicrobial |

| 3-(4-Cyano-3-fluoro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester | Similar structure | Anti-inflammatory |

This table illustrates how structural similarities among these compounds correlate with their biological activities, emphasizing the role of functional groups in modulating these effects.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Cyano-3-fluoro-phenoxy)-propionic acid tert-butyl ester, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves esterification or coupling reactions. For example, tert-butyl esters are often synthesized via nucleophilic substitution between a phenolic derivative (e.g., 4-cyano-3-fluorophenol) and a propionic acid tert-butyl ester precursor under basic conditions (e.g., K₂CO₃ in DMF) . Reaction temperature (60–80°C) and time (12–24 hours) are critical for optimizing yields. Catalysts like DMAP may enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) is recommended .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH-dependent hydrolysis : Incubate the compound in buffered solutions (pH 1–13) at 37°C and monitor degradation via HPLC or LC-MS. The tert-butyl group confers stability in acidic conditions compared to methyl/ethyl esters .

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. The fluorinated and cyano substituents may increase thermal resilience due to electron-withdrawing effects .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to verify tert-butyl (δ ~1.2 ppm for 9H), cyano (C≡N peak at ~110–120 ppm in ¹³C), and fluoro-phenoxy groups. Overlapping signals may require 2D NMR (e.g., HSQC) .

- FT-IR : Confirm ester carbonyl (C=O at ~1720 cm⁻¹) and cyano (C≡N at ~2240 cm⁻¹) stretches.

- HRMS : Validate molecular weight (e.g., [M+Na]⁺ or [M-H]⁻ ions) with <2 ppm error .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved for derivatives of this compound?

- Methodological Answer : Contradictions often arise from steric/electronic effects of substituents. For example:

- Fluorine substituents : ¹⁹F NMR can clarify para/meta substitution patterns.

- Steric hindrance : Use NOESY to assess spatial interactions between the tert-butyl group and aromatic rings .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize geometry for comparison with experimental data .

Q. What strategies optimize the regioselectivity of functional group modifications (e.g., cyano reduction) in this compound?

- Methodological Answer :

- Selective reduction : Use Pd/C with H₂ to reduce cyano to amine while preserving the ester. Alternatively, employ LiAlH₄ for partial reduction to aldehyde intermediates .

- Protecting groups : Temporarily protect the phenoxy group with TBSCl to direct reactions to the cyano site .

- Catalytic systems : Transition-metal catalysts (e.g., Ni or Ru) improve selectivity in hydrogenation reactions .

Q. How do solvent polarity and substituent effects influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 reactions. Lower yields in THF due to poor solvation of intermediates .

- Substituent effects : The electron-withdrawing cyano and fluorine groups activate the ester toward nucleophilic attack, whereas the tert-butyl group sterically hinders bulkier nucleophiles . Kinetic studies (e.g., UV-Vis monitoring) quantify these effects.

Q. What advanced analytical methods resolve co-elution issues in HPLC analysis of structurally similar derivatives?

- Methodological Answer :

- Chromatographic optimization : Use UPLC with sub-2µm particles and gradient elution (e.g., water/acetonitrile with 0.1% TFA).

- Tandem MS/MS : Fragment co-eluting peaks and compare product ion spectra for differentiation .

- Chiral columns : For enantiomeric derivatives, employ Chiralpak IC or AD-H columns with hexane/IPA modifiers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound across studies?

- Methodological Answer :

- Variable factors : Compare reaction scales, purity of starting materials (e.g., 4-cyano-3-fluorophenol ≥98%), and catalyst loadings. Trace moisture in solvents can hydrolyze tert-butyl esters, reducing yields .

- Reproducibility : Replicate conditions from high-yield studies (e.g., reports 82% yield using anhydrous DMF and 0°C→RT temperature ramping) .

Tables for Comparative Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.